CY3-YNE

Aqueous solubility Protein labeling Click chemistry

CY3-YNE (Sulfo-Cyanine3-alkyne; CAS 1010386-62-5) is a sulfonated cyanine-3 fluorophore functionalized with a terminal alkyne group. It belongs to the cyanine dye family, with characteristic excitation/emission maxima at approximately 555/570 nm and an extinction coefficient of 150,000 M⁻¹cm⁻¹.

Molecular Formula C34H41N3O7S2
Molecular Weight 667.8 g/mol
Cat. No. B15556426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCY3-YNE
Molecular FormulaC34H41N3O7S2
Molecular Weight667.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44)
InChIKeyDVBDEKRWCVSXGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CY3-YNE (Sulfo-Cyanine3-Alkyne) for Click Chemistry Bioconjugation: A Comparator-Driven Procurement Overview


CY3-YNE (Sulfo-Cyanine3-alkyne; CAS 1010386-62-5) is a sulfonated cyanine-3 fluorophore functionalized with a terminal alkyne group . It belongs to the cyanine dye family, with characteristic excitation/emission maxima at approximately 555/570 nm and an extinction coefficient of 150,000 M⁻¹cm⁻¹ . The compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing biomolecules, forming a stable 1,2,3-triazole linkage [1]. Unlike its closest analogs — non-sulfonated Cy3-alkyne (water-insoluble), Cy3-DBCO (SPAAC-reactive), Cy3-azide (reverse-click handle), and Cy3-NHS ester (amine-reactive) — CY3-YNE combines intrinsic aqueous solubility with bioorthogonal click reactivity, a pairing that has direct consequences for labeling workflow design, target compatibility, and procurement decision-making.

Why CY3-YNE Cannot Be Replaced by Generic Cy3 Dyes: The Functional Handle Defines the Workflow


Generic Sulfo-Cy3 (non-functionalized) lacks a reactive handle entirely and cannot participate in any bioorthogonal conjugation reaction, precluding its use in click-chemistry-based labeling strategies . Conversely, Cy3-NHS ester — the most commonly substituted Cy3 derivative — reacts promiscuously with primary amines (e.g., lysine residues), yielding heterogeneous labeling of proteins at multiple sites with variable stoichiometry. Cy3-DBCO enables copper-free SPAAC but requires azide on the target and carries a substantially higher molecular weight (1018 Da vs. 669 Da for CY3-YNE), increasing steric burden on labeled biomolecules . Cy3-azide is the reverse-click complement but is incompatible with azide-functionalized targets. Non-sulfonated Cy3-alkyne, while sharing the alkyne handle, is practically insoluble in water (~80 μM; 50 mg/L) and mandates organic co-solvent (DMSO or DMF) for aqueous bioconjugation, risking protein denaturation and aggregate formation . CY3-YNE occupies a distinct procurement niche: sulfonated water solubility coupled with a terminal alkyne for CuAAC, enabling direct dissolution in aqueous buffers without co-solvent while preserving site-specific, bioorthogonal reactivity.

CY3-YNE Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Aqueous Solubility: CY3-YNE vs. Non-Sulfonated Cy3-Alkyne — Enabling Co-Solvent-Free Bioconjugation

CY3-YNE (sulfonated) exhibits aqueous solubility of ≥0.83 mg/mL (1.24 mM) in 10% DMSO/90% saline buffer systems, rising to ≥30 mg/mL in pure DMSO . In direct contrast, non-sulfonated Cy3-alkyne is practically insoluble in water (50 mg/L; ~80 μM) and requires organic co-solvent (DMSO or DMF) at concentrations that can denature sensitive proteins . The >15-fold solubility advantage of the sulfonated form eliminates the need for organic co-solvent in aqueous labeling reactions, enabling direct dissolution in PBS or HEPES buffer [1]. This difference is decisive when labeling proteins, intact cells, or biological objects intolerant of organic solvents.

Aqueous solubility Protein labeling Click chemistry

Click Conjugation Yield on Oligonucleotides: Cy3-Alkyne Achieves >90% Labeling Efficiency

In a controlled small-scale bioconjugation study, Cy3-alkyne was conjugated via CuAAC to an azide-functionalized oligodeoxynucleotide (ODN), achieving a calculated conjugation yield of 90.3 ± 0.4% after purification, as quantified by fluorescence spectroscopy and gel shift assays [1]. This near-quantitative yield outperformed coumarin-azide conjugation to an alkyne-functionalized ODN (86.0 ± 1.3%) in the same study under identical conditions, demonstrating the high intrinsic efficiency of the Cy3-alkyne/azide click pair. While this study used non-sulfonated Cy3-alkyne, the sulfonated CY3-YNE is expected to deliver comparable or superior efficiency in fully aqueous systems due to improved reagent solubility and reduced aggregation.

DNA labeling Oligonucleotide conjugation CuAAC

Fluorescence Quantum Yield: Sulfonated CY3-YNE (Φ ~0.31) vs. FastClick Cy3 Alkyne (Φ = 0.15) — A 2-Fold Brightness Differential

The fluorescence quantum yield (Φ) of sulfo-Cyanine3-alkyne (CY3-YNE) is reported as 0.31 in aqueous solution by Lumiprobe , with independent estimates ranging from 0.4 to 0.6 upon protein binding . In contrast, FastClick™ Cy3 Alkyne (AAT Bioquest), which incorporates a copper-chelating moiety to accelerate CuAAC, exhibits a significantly lower quantum yield of 0.15 in PBS . This 2.1-fold brightness advantage for CY3-YNE translates to higher signal intensity per labeled molecule, enabling detection of lower-abundance targets or permitting reduced probe concentrations in imaging and flow cytometry applications.

Quantum yield Fluorescence brightness Detection sensitivity

pH Insensitivity (pH 4–10): Operational Stability Across Physiologically and Experimentally Relevant pH Ranges

CY3-YNE maintains fluorescence intensity within a broad pH window from pH 4 to pH 10 without significant quenching or spectral shift, a property confirmed by multiple independent vendor characterizations [1][2]. This pH insensitivity contrasts with FITC (fluorescein), a widely used green-fluorescent alternative, whose fluorescence is severely attenuated below pH 7, and with pH-sensitive cyanine derivatives that exhibit altered emission profiles under acidic endosomal or lysosomal conditions. For quantitative imaging and flow cytometry applications requiring consistent signal across compartments of varying pH, CY3-YNE eliminates the need for pH correction factors that would otherwise be necessary with pH-sensitive fluorophores.

pH stability Fluorescence consistency Biological buffer compatibility

Molecular Weight and Steric Burden: CY3-YNE (669 Da) vs. Cy3-DBCO (1018 Da) — Minimizing Target Perturbation

CY3-YNE has a molecular weight of 668.84 Da , approximately 34% smaller than Cy3-DBCO (1018.34 Da) , a widely used copper-free click chemistry alternative. The smaller size of CY3-YNE reduces steric hindrance when labeling densely functionalized targets such as antibodies, where multiple dye molecules are conjugated per protein, or when labeling oligonucleotides and small peptides where probe size can alter binding kinetics, cellular uptake, or hybridization thermodynamics. Additionally, the alkyne moiety in CY3-YNE is a minimal two-carbon appendage (propargyl), whereas DBCO introduces a bulky polycyclic strained alkyne that can interfere with protein-protein interactions or nucleic acid secondary structure.

Steric hindrance Molecular probe design Antibody conjugation

Product Purity: Lot-Verified 98.07% (HPLC) for Reproducible Conjugation Stoichiometry

MedChemExpress certifies CY3-YNE at a purity of 98.07% by HPLC (Cat. No. HY-D0818) , while other commercial suppliers report ≥95% purity by HPLC . This high purity specification is critical for click chemistry applications where excess, unreacted dye must be removed post-conjugation: higher purity reduces the initial load of non-reactive fluorescent contaminants that contribute to background signal and necessitate more extensive purification. In contrast, some Cy3-NHS ester preparations can contain hydrolyzed, non-reactive carboxylic acid byproducts that compete for target amines without contributing to fluorescence signal, reducing effective labeling efficiency even when spectrophotometric purity appears adequate.

Purity specification Batch consistency Conjugation stoichiometry

Evidence-Backed Application Scenarios for CY3-YNE Procurement: Where the Data Say This Compound Wins


Site-Specific Protein Labeling via Azide-Modified Amino Acids in Live Cells

CY3-YNE is the preferred procurement choice when proteins are metabolically labeled with azide-bearing amino acids (e.g., azidohomoalanine, AHA) or through genetic code expansion with azide-functionalized unnatural amino acids. Unlike Cy3-NHS ester, which cannot distinguish the target protein from thousands of endogenous amine-containing biomolecules, CY3-YNE reacts exclusively with the bioorthogonal azide handle via CuAAC [1]. The aqueous solubility of the sulfonated form (≥0.83 mg/mL) enables direct addition to live-cell lysates or fixed-cell preparations in PBS without organic co-solvent, preserving epitope integrity for downstream immunofluorescence or proteomics [2].

Oligonucleotide Probe Construction for Fluorescence In Situ Hybridization (FISH) and miRNA Detection

For synthesizing fluorescent oligonucleotide probes, CY3-YNE enables near-quantitative CuAAC conjugation to azide-modified DNA or RNA, with demonstrated yields of 90.3 ± 0.4% in ODN-Cy3 click reactions [1]. The pH insensitivity of Cy3 fluorescence (pH 4–10) ensures consistent probe signal across the variable pH environments encountered during hybridization, wash steps, and mounting [2]. The 669 Da molecular weight introduces minimal steric interference with Watson-Crick base pairing compared to bulkier DBCO-conjugated Cy3 (1018 Da), preserving hybridization kinetics and melting temperature (Tm) closer to unmodified oligonucleotide values.

Multiplexed Dual-Color Imaging in Combination with Cy5-Azide Counterparts

CY3-YNE (λex/λem ~555/570 nm) is spectrally orthogonal to Cy5 (λex/λem ~650/670 nm), enabling two-color click labeling from a common azide-functionalized biomolecule pool. In the site-specific bis-labeling of structured pre-miRNAs, Cy3-alkyne and Cy5-alkyne were used in a sequential click/reverse-click procedure to generate Cy3/Cy5 dual-labeled RNA probes for microRNA maturation studies [1]. The high quantum yield (Φ = 0.31) ensures that the Cy3 channel provides sufficient brightness to match Cy5 intensity without requiring compensatory gain adjustments that would amplify noise [2].

Nanoparticle and Biomaterial Surface Functionalization in Fully Aqueous Conditions

For decorating azide-modified nanoparticles, polymer scaffolds, or hydrogel surfaces with fluorescent reporters, CY3-YNE's sulfonated structure eliminates the organic co-solvent requirement that would otherwise destabilize colloidal dispersions or perturb hydration-sensitive biomaterials. Non-sulfonated Cy3-alkyne requires DMSO/DMF co-solvent (typically 10–20% v/v), which can induce nanoparticle aggregation or alter hydrogel swelling ratios; CY3-YNE dissolves directly in aqueous buffer at working concentrations [1]. The click-generated triazole linkage is hydrolytically stable, unlike the susceptible ester bond formed by NHS ester conjugation, providing long-term label retention during extended in vitro or in vivo experiments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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